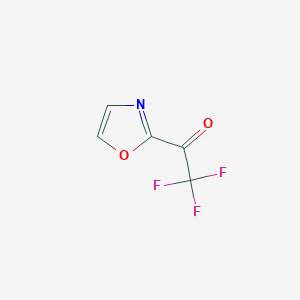

2-(Trifluoroacetyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoroacetyl)oxazole is a compound that has potential as a building block for the synthesis of structurally and functionally diverse derivatives .

Synthesis Analysis

A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been elaborated . The procedure was scaled up to 70 g of the desired ketones in a single run . Other methods for introducing trifluoroacetyl group into 1,3-azoles, including lithiation with subsequent trifluoroacylation or thermal condensation with trifluoroacetaldehyde, were not applicable for multi-gram synthesis .Physical And Chemical Properties Analysis

The molecular weight of this compound is 165.07 g/mol . It has a topological polar surface area of 43.1 Ų . The compound has a complexity of 168 .Scientific Research Applications

Electrophilic Oxyalkylation

2-(Trifluoroacetyl)oxazole has demonstrated significant activity in the C-oxyalkylation of various five-membered heterocycles, such as pyrrole, furan, thiophene, 1,3-thiazole, and 1,2-oxazole derivatives. This process yields trifluoromethyl-substituted alcohols, with the reaction conditions and yields depending on the electronic and steric nature of the 1,3-azole unit (Khodakovskiy et al., 2010).

Synthesis of Heterocyclic Compounds

This compound is a key component in the synthesis of various heterocyclic compounds, including imidazoles, 1,3-thiazoles, and 1,3-oxazoles. These compounds are valuable starting materials for the creation of a range of new chemical entities (Khodakovskiy et al., 2008).

Photooxygenation of Oxazoles

In the context of organic synthesis, this compound can be used in the photooxygenation of oxazoles. This process is instrumental in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).

Fungicidal and Insecticidal Activities

Some compounds synthesized from this compound, particularly 2-(trifluoromethyl)oxazoles, have shown promising fungicidal and insecticidal activities. This highlights the potential of this compound derivatives in agricultural applications (Luo & Weng, 2018).

Coordination Chemistry

This compound derivatives, particularly oxazoline ligands, are extensively used in coordination chemistry. They are employed as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses, exhibiting versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms (Gómez et al., 1999).

Asymmetric Synthesis

This compound plays a role in the asymmetric synthesis of 2,4-disubstituted oxazoles. It involves a [3 + 2] annulation process catalyzed by gold, using a terminal α-oxo gold carbene intermediate. Bidentate ligands like Mor-DalPhos have been used to temper the reactivities of these gold carbenes, leading to the successful formation of oxazoles (Luo et al., 2012).

Trifluoromethyl Group Introduction

The use of this compound allows for the introduction of a trifluoromethyl group (-CF3) into oxazole rings. This is achieved through a copper-catalyzed oxidative cyclization process combining N-O bond cleavage, C-H functionalization, and intramolecular annulation (Xiao et al., 2019).

Electro-Optical Properties

Oxazole compounds, including those derived from this compound, are studied for their structural, electro-optical, charge transport, and nonlinear optical properties. They find applications in organic light-emitting diodes, organic thin-film transistors, and photovoltaic materials (Irfan et al., 2018).

Mechanism of Action

Target of Action

It’s known that the trifluoromethyl group and 1,3-oxazole core are widely used for drug discovery . Over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group and 5 drugs contain a 1,3-oxazole or benzoxazole moiety .

Mode of Action

The mode of action of 2-(Trifluoroacetyl)oxazole involves its interaction with its targets, leading to various biochemical changes. Due to the presence of electron-withdrawing substituents, carbonyl groups in 2-(trifluoroacetyl)-1,3-azoles are highly reactive and have been successfully modified via reactions with reducing agents and various C-nucleophiles .

Biochemical Pathways

Substances containing the this compound fragment have been tested for antibacterial and anticancer activities , suggesting that it may interact with pathways related to these biological processes.

Result of Action

It’s known that substances containing the this compound fragment have been tested for antibacterial and anticancer activities , suggesting that it may have effects at the molecular and cellular levels related to these biological processes.

Action Environment

The synthesis of 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been elaborated , suggesting that the compound’s synthesis and stability may be influenced by environmental conditions such as temperature and pressure.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGILBGPGOSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-70-8 |

Source

|

| Record name | 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)

![N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940178.png)

![Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate](/img/structure/B2940180.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)